molecular formula C24H16N2O4S B11653925 (2Z)-6,7-dimethyl-2-{[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2Z)-6,7-dimethyl-2-{[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B11653925
M. Wt: 428.5 g/mol
InChI Key: YPNZALKLLPWEFI-FBHDLOMBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-6,7-dimethyl-2-{[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a complex organic compound that features a unique combination of benzofuran, furan, and thiazolobenzimidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6,7-dimethyl-2-{[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzofuran Moiety: Starting from a suitable phenol derivative, cyclization reactions can be employed to form the benzofuran ring.

    Synthesis of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Construction of the Thiazolobenzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable thioamide.

    Final Coupling and Methylidene Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole and furan moieties.

    Reduction: Reduction reactions could target the carbonyl groups present in the structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound might exhibit interesting bioactivity, making them candidates for drug discovery and development. Studies could focus on their potential as antimicrobial, anticancer, or anti-inflammatory agents.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with biological targets might make it useful in the treatment of various diseases.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Alternatively, it could interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like 2,3-dihydrobenzofuran.

    Furan Derivatives: Compounds like furfural.

    Thiazolobenzimidazole Derivatives: Compounds like thiazolobenzimidazole itself.

Uniqueness

What sets (2Z)-6,7-dimethyl-2-{[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one apart is its unique combination of these three moieties, which could confer distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C24H16N2O4S

Molecular Weight

428.5 g/mol

IUPAC Name

(2Z)-6,7-dimethyl-2-[[5-(1-oxo-3H-2-benzofuran-5-yl)furan-2-yl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C24H16N2O4S/c1-12-7-18-19(8-13(12)2)26-22(27)21(31-24(26)25-18)10-16-4-6-20(30-16)14-3-5-17-15(9-14)11-29-23(17)28/h3-10H,11H2,1-2H3/b21-10-

InChI Key

YPNZALKLLPWEFI-FBHDLOMBSA-N

Isomeric SMILES

CC1=CC2=C(C=C1C)N3C(=O)/C(=C/C4=CC=C(O4)C5=CC6=C(C=C5)C(=O)OC6)/SC3=N2

Canonical SMILES

CC1=CC2=C(C=C1C)N3C(=O)C(=CC4=CC=C(O4)C5=CC6=C(C=C5)C(=O)OC6)SC3=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.